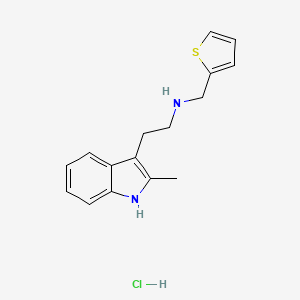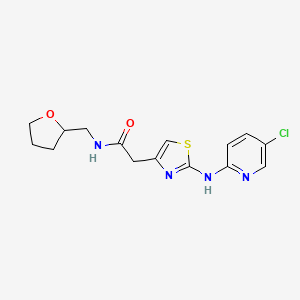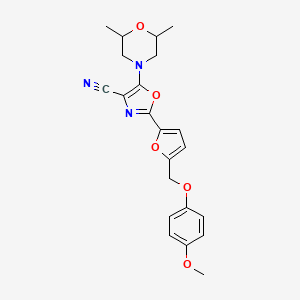
N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide, also known as DFEIM, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFEIM is a small molecule that belongs to the isoxazole family and has been found to exhibit significant biological activity.
Scientific Research Applications
Furan Derivatives in Polymer and Material Science
Furan derivatives, including those similar to N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide, are considered promising feedstocks for the production of sustainable polymers and materials. Research by Chernyshev et al. (2017) highlights the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass and its derivatives as potential alternatives to non-renewable hydrocarbon sources. These derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, have applications in creating monomers, polymers, and various functional materials, pointing towards a significant role for furan compounds in green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Furan Compounds in Drug Discovery
The bioactive potential of furan and its derivatives in medicinal chemistry is well-documented. Ostrowski (2022) reviews the importance of furan-2-yl and thien-3-yl substituents in the design of nucleobase, nucleoside analogues, and other bioactive molecules. These compounds have shown promise in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, suggesting that this compound could have applications in the development of new therapeutic agents (Ostrowski, 2022).
Environmental Remediation and Analysis
Furan derivatives also play a role in environmental science, particularly in the analysis and remediation of pollutants. The study by Prasannamedha and Kumar (2020) on the removal of sulfamethoxazole from aqueous solutions using advanced materials suggests that compounds with furan rings, due to their structural characteristics, could be involved in the development of new materials for water treatment and pollution mitigation (Prasannamedha & Kumar, 2020).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-11(9-17-21-10)15(18)16-8-12(13-4-2-6-19-13)14-5-3-7-20-14/h2-7,9,12H,8H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZVYSGJXKGTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2383034.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2383035.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)



![N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2383052.png)
